![molecular formula C8H12BrN3O B3093800 3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide CAS No. 1249294-01-6](/img/structure/B3093800.png)
3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide
Overview
Description
“3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” is a chemical compound with the empirical formula C10H10BrN3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” is represented by the SMILES string BrC1=CN(N=C1)CC2=CC(N)=CC=C2
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” include a molecular weight of 252.11 . It is a solid form .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Pyrazole Derivatives : Novel pyrazole derivatives, including those related to 3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide, have been synthesized and evaluated for their biological activities. These activities include insecticidal and fungicidal effects, as demonstrated in various studies (Zhu et al., 2014); (Li et al., 2015).
Structural Analysis and Antimicrobial Activities : The structural properties of antipyrine-like derivatives, including this compound, have been analyzed through X-ray structure characterization and Hirshfeld surface analysis. These compounds have been explored for their antimicrobial properties (Saeed et al., 2020).
Anti-Inflammatory and Antimicrobial Agents : Some derivatives of 1H-pyrazole have been designed and synthesized, showcasing anti-inflammatory and antimicrobial properties. This research is relevant for understanding the broad spectrum of applications for compounds like this compound (Bekhit & Fahmy, 2003).
Antibacterial and Antifungal Properties : Studies have shown that certain brominated pyrazole derivatives exhibit significant in vitro antibacterial and antifungal activities, highlighting the potential of this compound in similar applications (Pundeer et al., 2013).
Insecticidal and Fungicidal Activities : Research on novel bromo-pyrazole derivatives demonstrates their effectiveness in insecticidal and fungicidal applications. These findings support the potential use of this compound in agricultural and pest control fields (Zhang et al., 2019).
Antimicrobial Activity Study : Various bromo-pyrazole derivatives have been synthesized and tested for their antimicrobial activities, providing insights into the potential applications of this compound in combating microbial infections (Sherkar & Bhandarkar, 2015).
Safety and Hazards
Mechanism of Action
- Pyrazoline Derivatives : Pyrazolines are heterocyclic compounds with diverse biological activities. They serve as scaffolds for drug development .
- Antioxidant Activity : Pyrazolines exhibit antioxidant properties. They scavenge free radicals and reduce oxidative stress .
- Cellular Components : The compound may affect lipid peroxidation, protein modifications, and DNA damage .
- Malondialdehyde (MDA) : MDA, a product of lipid peroxidation, serves as a biomarker for oxidative injury .
- Neurotoxicity : Investigate its impact on acetylcholinesterase (AchE) activity. Reduced AchE affects nerve transmission and behavior .
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-ethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-2-10-8(13)3-4-12-6-7(9)5-11-12/h5-6H,2-4H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMOKBXXWGHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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